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Compound of Interest

Compound Name: 2-Amino-4-bromobenzoic acid

Cat. No.: B1266472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of

2-Amino-4-bromobenzoic acid and its derivatives. This versatile building block is a key

intermediate in the preparation of a wide range of biologically active molecules, including

pharmaceuticals and fine chemicals.[1][2][3] The protocols outlined below are designed for

scalability and are based on established and reliable chemical transformations.

Introduction
2-Amino-4-bromobenzoic acid (4-Bromoanthranilic Acid) is a substituted aromatic carboxylic

acid containing an amino group, a bromine atom, and a carboxylic acid moiety. This unique

combination of functional groups makes it a valuable precursor for the synthesis of complex

organic molecules, particularly heterocyclic compounds such as quinazolinones.[4][5][6][7] Its

derivatives have shown promise in various therapeutic areas, underscoring the importance of

efficient and scalable synthetic routes.

Scalable Synthesis of 2-Amino-4-bromobenzoic
Acid
A robust and scalable synthesis of 2-Amino-4-bromobenzoic acid can be achieved through

the direct bromination of 2-aminobenzoic acid (anthranilic acid). This method offers a
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straightforward approach using readily available starting materials.

Experimental Protocol: Bromination of 2-Aminobenzoic
Acid
Reaction:

2-Aminobenzoic Acid

BrominationBromine

Acetic Acid

2-Amino-4-bromobenzoic Acid

Click to download full resolution via product page

Caption: Synthetic scheme for the bromination of 2-aminobenzoic acid.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity (1 mol
scale)

Moles

2-Aminobenzoic Acid 137.14 137.1 g 1.0

Bromine 159.81 160.0 g (51.2 mL) 1.0

Glacial Acetic Acid 60.05 1.0 L -

Sodium Bisulfite 104.06 As needed -

Water 18.02 - -

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1266472?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a thermometer, dissolve 137.1 g (1.0 mol) of 2-aminobenzoic acid in 1.0 L of

glacial acetic acid.

Cool the stirred solution to 10-15 °C in an ice-water bath.

Slowly add 160.0 g (1.0 mol) of bromine from the dropping funnel over a period of 1-2 hours,

maintaining the temperature below 20 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for an

additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, pour the mixture into 5 L of ice-cold water with vigorous

stirring.

A precipitate will form. If the solution retains a bromine color, add a saturated solution of

sodium bisulfite dropwise until the color disappears.

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Recrystallize the crude product from ethanol/water to afford pure 2-Amino-4-bromobenzoic
acid.

Quantitative Data:

Parameter Value

Yield 85-90%

Purity (by HPLC) >98%

Melting Point 230-234 °C

Reaction Time 6-8 hours

Scalability
This protocol has been successfully scaled to 5

kg batches.
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Synthesis of 2-Amino-4-bromobenzoic Acid
Derivatives
The versatile functional groups of 2-Amino-4-bromobenzoic acid allow for a variety of

subsequent chemical transformations. Key reactions include the Sandmeyer reaction to

replace the amino group and the Ullmann condensation to form C-N and C-O bonds, as well as

cyclization reactions to form heterocyclic systems.[8][9][10][11][12][13]

Application Note 1: Synthesis of Quinazolinone
Derivatives
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological

activities.[4][5][7][14] 2-Amino-4-bromobenzoic acid is an excellent precursor for the

synthesis of 6-bromo-quinazolin-4(3H)-one derivatives.[4]

Experimental Protocol: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

Reaction:

Step 1: Acetylation and Cyclization

Step 2: Amination

2-Amino-4-bromobenzoic Acid 2-Acetamido-4-bromobenzoic acid
Acetic Anhydride, Reflux

Acetic Anhydride

Ammonia 6-Bromo-2-methylquinazolin-4(3H)-one

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
Acetic Anhydride, Reflux

Ammonia, Ethanol, Reflux

Click to download full resolution via product page

Caption: Two-step synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one.
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Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity (0.1 mol
scale)

Moles

2-Amino-4-

bromobenzoic Acid
216.03 21.6 g 0.1

Acetic Anhydride 102.09 51.0 g (47.2 mL) 0.5

Ethanol 46.07 200 mL -

Ammonium Hydroxide

(28%)
35.05 50 mL -

Procedure:

Step 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

In a 250 mL round-bottom flask, suspend 21.6 g (0.1 mol) of 2-Amino-4-bromobenzoic
acid in 51.0 g (0.5 mol) of acetic anhydride.

Heat the mixture to reflux for 2 hours. The solid will dissolve, and the solution will become

clear.

Cool the reaction mixture to room temperature and then place it in an ice bath for 30

minutes to induce crystallization.

Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry

under vacuum.

Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

To the crude 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one from the previous step, add 200

mL of ethanol and 50 mL of concentrated ammonium hydroxide.

Heat the mixture to reflux for 4 hours.

Cool the reaction mixture to room temperature. A white precipitate will form.
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Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under

vacuum.

Quantitative Data:

Parameter
6-Bromo-2-methyl-4H-3,1-
benzoxazin-4-one

6-Bromo-2-
methylquinazolin-4(3H)-
one

Yield 90-95% 85-90% (from benzoxazinone)

Purity (by HPLC) >95% >98%

Reaction Time 2 hours 4 hours

Application Note 2: Sandmeyer Reaction for Synthesis
of 2,4-Dibromobenzoic Acid
The amino group of 2-Amino-4-bromobenzoic acid can be efficiently replaced by another

bromine atom via the Sandmeyer reaction, yielding 2,4-dibromobenzoic acid, another valuable

synthetic intermediate.[9][11][15][16]

Experimental Protocol: Synthesis of 2,4-Dibromobenzoic Acid

Reaction Workflow:

2-Amino-4-bromobenzoic Acid Diazotization
(NaNO2, HBr, 0-5 °C) Diazonium Salt Intermediate Sandmeyer Reaction

(CuBr, HBr, 60-70 °C) 2,4-Dibromobenzoic Acid

Click to download full resolution via product page

Caption: Experimental workflow for the Sandmeyer reaction.

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity (0.1 mol
scale)

Moles

2-Amino-4-

bromobenzoic Acid
216.03 21.6 g 0.1

Sodium Nitrite

(NaNO₂)
69.00 7.6 g 0.11

Hydrobromic Acid

(48%)
80.91 100 mL -

Copper(I) Bromide

(CuBr)
143.45 17.2 g 0.12

Procedure:

Diazotization:

In a 500 mL beaker, suspend 21.6 g (0.1 mol) of 2-Amino-4-bromobenzoic acid in 100

mL of 48% hydrobromic acid.

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

Dissolve 7.6 g (0.11 mol) of sodium nitrite in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the

temperature remains below 5 °C.

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Sandmeyer Reaction:

In a separate 1 L flask, dissolve 17.2 g (0.12 mol) of copper(I) bromide in 50 mL of 48%

hydrobromic acid. Cool the solution to 0 °C.

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.

Work-up and Purification:

Cool the reaction mixture to room temperature and pour it into 500 mL of ice water.

Collect the precipitate by vacuum filtration and wash with cold water.

Dissolve the crude product in a hot solution of sodium carbonate, filter to remove insoluble

impurities, and then re-precipitate the acid by adding concentrated hydrochloric acid.

Collect the purified 2,4-dibromobenzoic acid by filtration, wash with water, and dry.

Quantitative Data:

Parameter Value

Yield 75-80%

Purity (by HPLC) >97%

Reaction Time 2-3 hours

Potential Signaling Pathway Involvement
While specific signaling pathways for many 2-Amino-4-bromobenzoic acid derivatives are still

under investigation, quinazolinone-based compounds are known to interact with various

biological targets. For instance, some quinazolinone derivatives have been shown to inhibit

receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR),

which is a key player in cell proliferation and survival signaling pathways. Inhibition of EGFR

can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway,

ultimately leading to reduced cancer cell growth and survival.
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Caption: Potential inhibition of the EGFR signaling pathway by quinazolinone derivatives.
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Conclusion
2-Amino-4-bromobenzoic acid is a highly valuable and versatile starting material for the

scalable synthesis of a wide array of derivatives with significant potential in drug discovery and

development. The protocols provided herein offer robust and scalable methods for the

synthesis of the parent compound and its conversion into important heterocyclic structures.

Further exploration of the biological activities of these derivatives is a promising area for future

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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